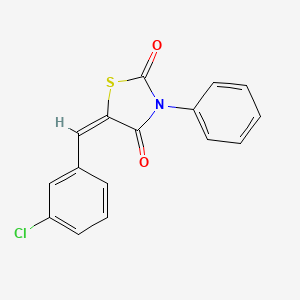![molecular formula C13H18BrN3OS B5200594 N-(4-bromophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5200594.png)
N-(4-bromophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, commonly known as BPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPTU is a thiourea derivative and is synthesized by the reaction of 4-bromophenyl isothiocyanate with morpholine.
Mécanisme D'action
The mechanism of action of BPTU is not fully understood. However, it is known to inhibit the activity of TrxR by binding to the active site of the enzyme. TrxR plays a crucial role in maintaining the redox balance in cells by reducing thioredoxin, a protein that acts as a cellular antioxidant. Inhibition of TrxR leads to an increase in the levels of reactive oxygen species (ROS), which induces apoptosis in cancer cells.
Biochemical and physiological effects:
BPTU has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting TrxR. BPTU also inhibits the replication of HCMV by inhibiting the expression of immediate-early genes of the virus. BPTU has been found to have low toxicity in vitro and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
BPTU has several advantages for lab experiments. It is easy to synthesize and has low toxicity. BPTU has been found to inhibit TrxR in various cancer cell lines, making it a potential anticancer agent. However, BPTU has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. BPTU also has a short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on BPTU. One direction is to investigate its potential as an anticancer agent. BPTU has been found to induce apoptosis in cancer cells by inhibiting TrxR, making it a potential candidate for cancer therapy. Another direction is to investigate its potential as an antiviral agent. BPTU has been found to inhibit the replication of HCMV, making it a potential candidate for the treatment of HCMV infections. Further studies are needed to investigate the safety and efficacy of BPTU in vivo.
Méthodes De Synthèse
BPTU is synthesized by the reaction of 4-bromophenyl isothiocyanate with morpholine. The reaction takes place in a solvent such as ethanol or acetonitrile at room temperature. The reaction mixture is then refluxed for a few hours to obtain the final product. The yield of the reaction is around 70-80%.
Applications De Recherche Scientifique
BPTU has potential applications in various fields of scientific research. It has been found to be a potent inhibitor of thioredoxin reductase (TrxR), an enzyme that plays a crucial role in redox signaling and antioxidant defense. TrxR is overexpressed in various cancer cells, and its inhibition has been shown to induce apoptosis in cancer cells. Therefore, BPTU has potential anticancer activity.
BPTU has also been found to have potential antiviral activity. It inhibits the replication of human cytomegalovirus (HCMV), a common virus that causes severe illness in immunocompromised individuals. BPTU has been found to inhibit the expression of immediate-early genes of HCMV, which are essential for viral replication.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3OS/c14-11-1-3-12(4-2-11)16-13(19)15-5-6-17-7-9-18-10-8-17/h1-4H,5-10H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWROPNMGFIALLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5200518.png)
![(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5200524.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5200530.png)
![N-[(5-methyl-3-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5200533.png)

![17-[2-(1-piperazinyl)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200554.png)
![5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5200560.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5200567.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5200572.png)

![N-[3-(4-methoxyphenyl)propyl]imidodicarbonimidic diamide](/img/structure/B5200586.png)

![methyl 4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5200607.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5200613.png)